Field: Physical Chemistry
Method: The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl) benzonitrile.
Results: Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule was studied.
Field: Organic Chemistry
Application: A novel compound, 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, was synthesized and analyzed.
Method: The spectroscopic analysis such as FT-IR, FT-Raman, UV-Vis and NMR were conducted for the synthesized molecule by both experimental and theoretical approach.
Results: The geometrical parameters obtained by DFT were compared with the related experimental parameters. The vibrational analysis was conducted and the assignments concerned to the observed bands were mentioned through the potential energy distribution (PED).
Application: A new Schiff base ester, 3-hydroxy-4-{[(4-chlorophenyl)imino]methyl}phenyl octadecanoate, was synthesized.
Method: The synthesis involved the reaction of the aldehyde with 4-chloroaniline in absolute ethanol under reflux.
Results: The synthesized compound was characterized using IR, 1H NMR, 13C NMR and MS spectroscopic data.
Field: Medicinal Chemistry
Method: A series of 24 compounds were synthesized based on structure modification of the model compound.
Results: Out of 24 compounds, 12 showed inhibitory actions on HCT-116 cells with IC50 values ranging from 0.12 mg mL−1 to 0.81 mg mL−1.
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is an organic compound with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol. This compound features a chlorophenyl group, a hydroxymethyl group, and a benzonitrile moiety, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
There is no scientific research currently available on the biological activity or mechanism of action of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile appears to be a niche organic compound with limited scientific research available. While the presence of functional groups suggests potential reactivity, its specific properties and applications remain unexplored.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile exhibits potential biological activity, particularly in the context of enzyme inhibition and protein-ligand interactions. The presence of the hydroxymethyl group allows for hydrogen bonding with active sites on enzymes, while the chlorophenyl group enhances hydrophobic interactions. Preliminary studies suggest that this compound may have anti-cancer properties, although further research is needed to elucidate its mechanisms of action and therapeutic potential.
The synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile typically involves the reaction of 3-chlorobenzaldehyde with benzonitrile in the presence of a catalyst. Common solvents for this reaction include ethanol or methanol, and heating may be required to facilitate the process. Industrial methods may optimize these conditions for higher yields and purity.
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile finds applications across various scientific fields:
The interaction studies of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile focus on its binding affinity to specific molecular targets such as enzymes or receptors. The compound's structure facilitates interactions that can modulate biological pathways, leading to various effects. Understanding these interactions is crucial for exploring its potential as a therapeutic agent.
Several compounds share structural similarities with 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. Notable examples include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | Hydroxymethyl group, nitrile functionality | Potential anti-cancer properties |
| 4-[(3-Chlorophenyl)(hydroxy)methyl]benzaldehyde | Contains an aldehyde instead of a nitrile | Reactivity as an aldehyde |
| 4-[(3-Chlorophenyl)(hydroxy)methyl]benzoic acid | Carboxylic acid functionality | Acidic properties influencing solubility |
| 4-[(3-Chlorophenyl)(hydroxy)methyl]benzamide | Contains an amide group | Potential for peptide-like interactions |
The unique combination of functional groups in 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile distinguishes it from these similar compounds, contributing to its specific reactivity and biological activity.